molecular formula C₂₅H₂₈N₂O₁₀S B1141082 Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide CAS No. 625853-75-0

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide

カタログ番号 B1141082
CAS番号: 625853-75-0
分子量: 548.56
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Hydroxy Pioglitazone (M-VII) is synthesized through the hydroxylation of Pioglitazone. This process involves the addition of a hydroxyl group to the parent compound, Pioglitazone, leading to the formation of M-VII among other metabolites. The synthesis of Pioglitazone itself involves multiple steps, starting from basic raw materials like 2-(5-ethyl-2-pyridyl)ethanol, through processes such as condensation, reduction, and cyclization (Zhang Yue-e, 2010).

科学的研究の応用

1. Chromatographic Analysis

Yamashita et al. (1996) developed a high-performance liquid chromatographic method for the simultaneous determination of pioglitazone and its metabolites (including M-VII) in human serum and urine, which is critical for pharmacokinetic studies and clinical trials of pioglitazone (Yamashita, Murakami, Okuda, & Motohashi, 1996).

2. Insulin Sensitization and Lipid Metabolism

Bogacka et al. (2004) demonstrated that pioglitazone treatment affected the expression of genes related to carbohydrate and lipid metabolism in subcutaneous fat obtained from type 2 diabetic patients, suggesting its role in improving insulin sensitivity and lipid storage (Bogacka, Xie, Bray, & Smith, 2004).

3. Wound Healing and Skin Ulcer Treatment

Rojewska et al. (2020) highlighted the use of pioglitazone in the treatment of skin ulcers, encapsulating it in nanoparticles and incorporating it into wound-dressing materials, demonstrating its potential application in diabetic foot ulcer treatments (Rojewska et al., 2020).

4. Preservation of Pancreatic β-Cells

Kanda et al. (2009) explored how pioglitazone preserves pancreatic β-cell morphology and function in diabetic mice, providing insight into its potential as a therapeutic agent for diabetes through protection against β-cell damage (Kanda, Shimoda, Hamamoto, Tawaramoto, Kawasaki, Hashiramoto, Nakashima, Matsuki, & Kaku, 2009).

5. Cardiovascular Effects

Mizushige, Tsuji, & Noma (2006) discussed the cardiovascular effects of pioglitazone in prediabetic patients, highlighting its potential in reducing oxidative stress and improving vascular function, which is significant for cardiovascular health in diabetic conditions (Mizushige, Tsuji, & Noma, 2006).

作用機序

Target of Action

Hydroxy Pioglitazone (M-VII) is a novel metabolite of Pioglitazone . The primary target of Pioglitazone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

As a metabolite of Pioglitazone, Hydroxy Pioglitazone (M-VII) is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPARγ, binding to the receptor and inducing a conformational change that allows it to interact with specific DNA sequences known as PPAR response elements (PPREs). This interaction leads to the transcription of target genes involved in glucose and lipid metabolism .

Biochemical Pathways

The activation of PPARγ by Pioglitazone and its metabolites impacts several biochemical pathways. These include the enhancement of insulin sensitivity and glucose metabolism, reduction of circulating free fatty acids, and modulation of inflammatory response .

特性

IUPAC Name

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAGOPCVGUPPM-QTAXELPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。